
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of a pentanamide core linked to a thieno[3,4-d]imidazole ring via an ethoxyethyl spacer.
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide: is a chemical compound used as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a pentanamide precursor and introduce the azido group.
Reaction Conditions: Specific conditions may vary, but typical steps include amide bond formation, azidation, and purification.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The desired product is 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide.
Applications De Recherche Scientifique
Chemistry: Used as a linker in ADCs for targeted drug delivery.
Biology: Enables selective drug release within cells expressing specific antigens.
Medicine: Investigated for cancer therapy due to ADCs’ potential.
Industry: ADCs are a growing field in pharmaceuticals.
Mécanisme D'action
- Upon binding to its target antigen, the ADC is internalized by the cell.
- Intracellularly, lysosomal enzymes cleave the linker, releasing the cytotoxic drug.
- The drug exerts its effects (e.g., cell cycle arrest, apoptosis) on cancer cells.
Comparaison Avec Des Composés Similaires
Uniqueness: The specific ethoxyethyl linker distinguishes it from other ADC linkers.
Similar Compounds: While I don’t have an exhaustive list, other ADC linkers include maleimides, hydrazines, and disulfides.
Remember that this compound’s applications are primarily in research and development, and its safety and efficacy depend on specific ADC designs and target antigens
Propriétés
Formule moléculaire |
C9H18N4O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
5-azido-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C9H18N4O3/c10-13-12-4-2-1-3-9(15)11-5-7-16-8-6-14/h14H,1-8H2,(H,11,15) |
Clé InChI |
JDOSGLKGLCZJPL-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=[N+]=[N-])CC(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


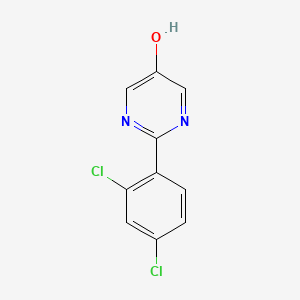
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

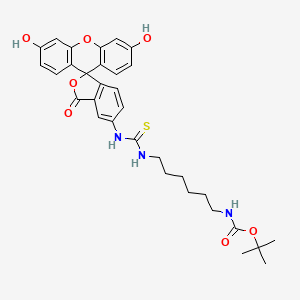


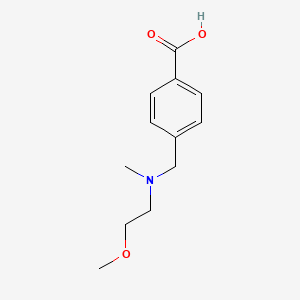

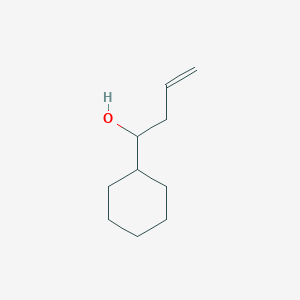
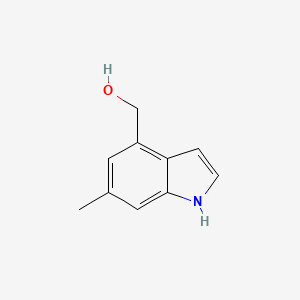



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
